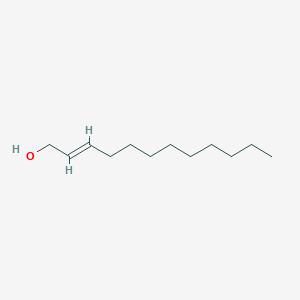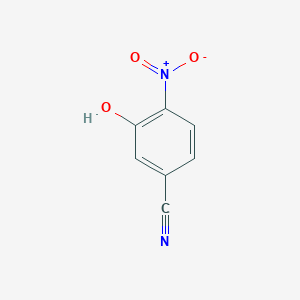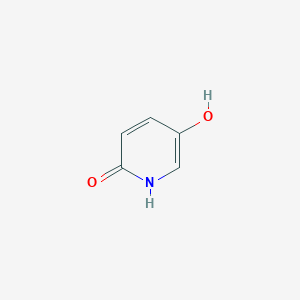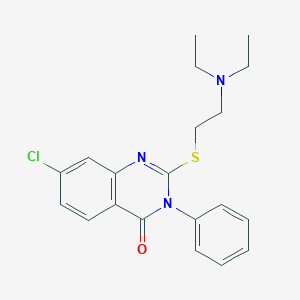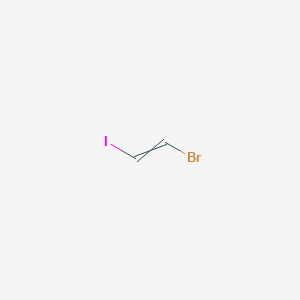
1-Bromo-2-iodoethene
Übersicht
Beschreibung
1-Bromo-2-iodoethene, also known as (E)-1-Bromo-2-iodoethene, is a chemical compound with the molecular formula C2H2BrI . It has an average mass of 232.846 Da and a monoisotopic mass of 231.838440 Da .
Synthesis Analysis
The synthesis of 1-Bromo-2-iodoethene has been studied in the gas phase . The methods used include the second-order Møller-Plesset theory (MP2) and density functional theory (DFT), with the functional used for the DFT method being B3LYP .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-iodoethene has been analyzed using various basis sets . The results indicate that the trans conformer is preferred . The energy difference between the gauche and trans conformers (Δ E g−t) values are 12.50 kJ⋅mol −1 (B3LYP) and 10.00 kJ⋅mol −1 (MP2) .Chemical Reactions Analysis
The photodissociation dynamics for trans-1-bromo-2-iodoethene show that the C–I, C–Br, and C–C bonds as well as the CCI, CCBr, HCC, ICH, and BrCH angles have significant changes during the initial stages of the photodissociation reaction . This indicates the photodissociation reaction has a large degree of multidimensional character .Physical And Chemical Properties Analysis
1-Bromo-2-iodoethene has a density of 2.7±0.1 g/cm3, a boiling point of 144.7±23.0 °C at 760 mmHg, and a vapour pressure of 6.3±0.3 mmHg at 25°C . Its enthalpy of vaporization is 36.6±3.0 kJ/mol, and it has a flash point of 41.3±22.6 °C .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Natural Products
1-Bromo-2-iodoethylene has been used as a key building block in the synthesis of natural products like cis and trans bupleurynol. Ghasemi, Antunes, and Organ (2004) demonstrated its use in a modular synthesis approach, leveraging palladium-catalyzed cross-coupling reactions. This method simplified the synthesis process, reducing it from a 9-step sequence to a single operation, and eliminated the need for protecting group chemistry (Ghasemi, Antunes, & Organ, 2004).
2. Study of Conformers and Solvent Effects
Ramasami (2007) conducted a gas-phase study on the gauche and trans conformers of 1-bromo-2-iodoethane. This study used Møller-Plesset theory and density functional theory to understand the preferred conformations and their energy differences. The study also explored the effects of solvent polarity on the structural parameters and energy differences between conformers (Ramasami, 2007).
3. Organic Synthesis Applications
Novikov and Sampson (2005) reported on the synthesis of 1-bromo-1-lithioethene and its applications in organic chemistry. They demonstrated its use in clean 1,2-addition reactions with aldehydes and ketones, producing a range of 2-bromo-1-alken-3-ols. This reagent showed compatibility with various protecting groups and had relatively low basicity at low temperatures, making it versatile for different synthetic routes (Novikov & Sampson, 2005).
4. Aromatization and Skeletal Rearrangement
Shen, Pal, Lian, and Liu (2003) explored the use of 1-bromo-2-iodoethylene in the aromatization of aromatic enynes catalyzed by ruthenium. Their study provided insights into the mechanisms of halo and aryl group migrations during the reaction, contributing to the understanding of electrocyclization and skeletal rearrangement in organic chemistry (Shen, Pal, Lian, & Liu, 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-2-iodoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrI/c3-1-2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDMSJMYYBXEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-iodoethene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



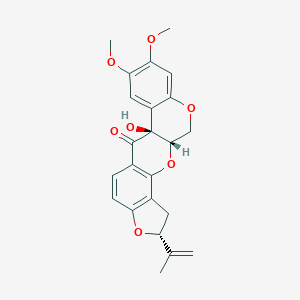
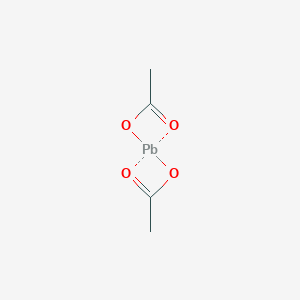
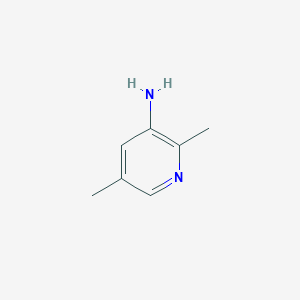
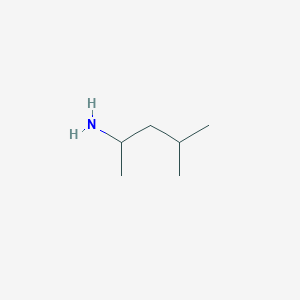
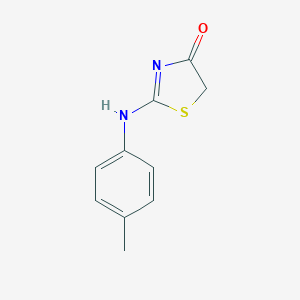
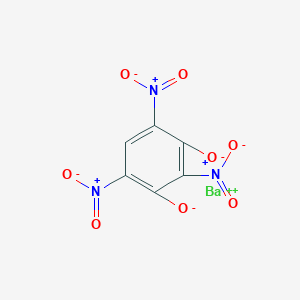
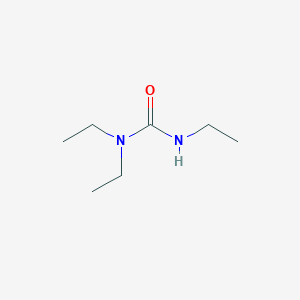
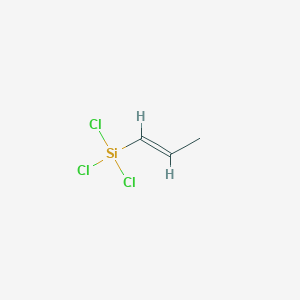
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
